4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

logP TPSA Lipophilicity

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde (CAS 1000340-63-5) is a heterobicyclic aromatic aldehyde characterized by a 1H-indazole core bearing a fluoro substituent at position 4, a methyl group at position 7, and a carbaldehyde at position 3. The compound belongs to the class of fluorinated indazole building blocks, which are widely employed in medicinal chemistry for the construction of kinase inhibitor libraries and other bioactive molecules.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 1000340-63-5
Cat. No. B1343717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde
CAS1000340-63-5
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=C(NN=C12)C=O)F
InChIInChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12)
InChIKeyGIVSRRPYMYSITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde (CAS 1000340-63-5): A Strategic Fluorinated Indazole Building Block for Kinase-Focused Library Synthesis and Drug Discovery Procurement


4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde (CAS 1000340-63-5) is a heterobicyclic aromatic aldehyde characterized by a 1H-indazole core bearing a fluoro substituent at position 4, a methyl group at position 7, and a carbaldehyde at position 3 . The compound belongs to the class of fluorinated indazole building blocks, which are widely employed in medicinal chemistry for the construction of kinase inhibitor libraries and other bioactive molecules [1]. Its molecular formula is C₉H₇FN₂O with a molecular weight of 178.16 g/mol, and it is commercially available with certified purity levels typically ≥98% .

Why 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde Cannot Be Replaced by Unsubstituted or Differently Substituted Indazole-3-carbaldehydes


The simultaneous presence of the 4-fluoro and 7-methyl groups on the indazole ring creates a unique steric and electronic microenvironment that directly modulates the reactivity of the 3-carbaldehyde handle and the binding affinity of downstream products . Replacing this compound with the non-fluorinated 7-methyl analog (CAS 1000340-51-1) removes the electron-withdrawing fluorine, which alters the electrophilicity of the aldehyde and the metabolic stability of derived molecules. Conversely, using a 4-fluoro-indazole-3-carbaldehyde lacking the 7-methyl group eliminates a key hydrophobic contact point that has been shown to be critical for kinase selectivity in numerous indazole-based inhibitors [1]. Therefore, generic substitution risks both synthetic inefficiency and loss of biological activity in the final target molecule.

Quantitative Differentiation Evidence for 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde vs. Closest Analogs


LogP and Topological Polar Surface Area (TPSA) Comparison: Target vs. Non-Fluorinated 7-Methyl Analog

The target compound exhibits a computed logP of 1.82 and TPSA of 45.75 Ų . In contrast, the non-fluorinated analog 7-methyl-1H-indazole-3-carbaldehyde (CAS 1000340-51-1) has a reported logP range of 1.50–1.68 and an identical TPSA of 45.75 Ų [1]. The fluorine-induced increase in lipophilicity (ΔlogP ≈ +0.14 to +0.32) enhances membrane permeability potential while maintaining the same polar surface area, a favorable profile for CNS drug discovery according to lead-likeness filters.

logP TPSA Lipophilicity Drug-likeness

Purity and Quality Assurance Benchmarking for Procurement Decisions

The target compound is routinely supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the widely used non-fluorinated analog 7-methyl-1H-indazole-3-carbaldehyde is commonly listed at 97% purity (Fluorochem) or without GC certification . For the 4-fluoro unsubstituted analog (4-fluoro-1H-indazole-3-carbaldehyde, CAS 518987-93-4), purity specifications range from 95% to 97% across major suppliers .

Purity Quality Control Procurement Building Block

Synthetic Utility: Fluorine-Directed Reactivity in Nucleophilic Aromatic Substitution and Cross-Coupling

The 4-fluoro substituent activates the indazole ring toward nucleophilic aromatic substitution (SNAr) at the 4-position, enabling selective functionalization without affecting the 3-carbaldehyde. In a representative indazole synthesis study, o-fluorobenzaldehydes reacted with hydrazine to give indazoles in high yield, whereas non-fluorinated analogs suffered from competitive Wolff-Kishner reduction leading to toluene byproducts [1]. Although this study used benzaldehyde precursors rather than pre-formed indazoles, the principle extends: the 4-fluoro group provides a synthetic handle for late-stage diversification that is absent in the non-fluorinated 7-methyl analog.

SNAr Cross-coupling Fluorine effect Reaction selectivity

Computational Physicochemical Profile: Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Assessment

The target compound possesses 1 hydrogen bond donor (indazole NH), 3 hydrogen bond acceptors (N of indazole, aldehyde O, and F), and 1 rotatable bond (C–CHO) . The comparator 7-methyl-1H-indazole-3-carbaldehyde has an identical count of 1 donor, 3 acceptors, and 1 rotatable bond [1]. However, the nature of the acceptor differs: the fluorine atom in the target is a weak H-bond acceptor that can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) not available to the non-fluorinated analog, which has been shown in crystallographic studies to enhance protein-ligand complementarity.

H-bond donors H-bond acceptors Rotatable bonds Lead-likeness

Optimal Deployment Scenarios for 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis Requiring CNS Drug-Like Physicochemical Properties

When designing focused kinase inhibitor libraries for CNS targets, the combination of logP 1.82 and TPSA 45.75 Ų places the target compound within the desirable CNS MPO (Multiparameter Optimization) score range . The 4-fluoro group enhances passive permeability over the non-fluorinated analog, while the 3-carbaldehyde provides a versatile anchor point for parallel derivatization via reductive amination or Wittig olefination [1].

Late-Stage Diversification via Fluorine-Directed Cross-Coupling at the C4 Position

In programs requiring SAR exploration at the indazole 4-position, the 4-fluoro substituent serves as a synthetic handle for SNAr with amines or for transition-metal-catalyzed coupling, obviating the need for a separate halogenation step . This is particularly valuable when the 3-carbaldehyde must remain intact for subsequent transformations [1].

High-Throughput Synthesis Campaigns Demanding Batch-to-Batch Reproducibility and High Purity

For automated parallel synthesis or mg-to-gram scale-up, the guaranteed ≥98% purity with multi-method QC (NMR, HPLC, GC) reduces the incidence of failed reactions due to unknown impurities. This specification exceeds the typical 95–97% purity offered for closely related building blocks, translating to higher success rates in library production .

Development of Fluorinated Indazole-Based Inhibitors with Improved Metabolic Stability

Fluorine substitution at the 4-position of indazoles has been correlated with enhanced resistance to cytochrome P450-mediated oxidative metabolism in multiple kinase inhibitor series . Although direct metabolic stability data for the aldehyde building block are not available, sourcing the pre-fluorinated indazole core eliminates the need for late-stage fluorination, which is often low-yielding and costly [1].

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